molecular formula C18H22BrNO3S B12126372 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine

Cat. No.: B12126372
M. Wt: 412.3 g/mol
InChI Key: KKGLMSNQZDRWGU-UHFFFAOYSA-N
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Description

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and methoxy groups Additionally, it has a bromo and methyl-substituted phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the sulfonyl chloride derivative of 3-(tert-butyl)-4-methoxyphenylsulfonyl chloride. This intermediate can then be reacted with 4-bromo-2-methylaniline under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of {[3-(tert-butyl)-4-hydroxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine.

    Reduction: Formation of {[3-(tert-butyl)-4-methoxyphenyl]sulfonyl}(4-amino-2-methylphenyl)amine.

    Substitution: Formation of {[3-(tert-butyl)-4-methoxyphenyl]sulfonyl}(4-substituted-2-methylphenyl)amine.

Scientific Research Applications

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the bromo and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-chloro-2-methylphenyl)amine
  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluoro-2-methylphenyl)amine
  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-iodo-2-methylphenyl)amine

Uniqueness

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine is unique due to the presence of the bromo group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of tert-butyl and methoxy groups provides steric hindrance and electronic effects that can influence its reactivity and binding properties.

Properties

Molecular Formula

C18H22BrNO3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-tert-butyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H22BrNO3S/c1-12-10-13(19)6-8-16(12)20-24(21,22)14-7-9-17(23-5)15(11-14)18(2,3)4/h6-11,20H,1-5H3

InChI Key

KKGLMSNQZDRWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C

Origin of Product

United States

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